Telomerase Inhibition Potency Benchmarking Against the Phenyl‑Pyridazine Lead Compound 4l
The target compound incorporates the 2,4‑dimethylthiazol‑5‑yl substituent at the pyridazine 6‑position, whereas the published lead compound 4l bears a simple phenyl group at the same position. In the patent‑derived series, compound 4l achieved 64.95 % telomerase inhibition at a single‑point concentration, along with 79 % growth inhibition of MCF‑7 cells [1]. The thiazole moiety of CAS 872988-18-6 introduces an additional H‑bond acceptor (thiazole N) and a larger van der Waals surface, which is predicted to strengthen the interaction with the telomerase active site based on docking studies performed on related thiazole‑containing derivatives [1].
| Evidence Dimension | Telomerase inhibition (% inhibition at 10 µM) and anti‑proliferative activity |
|---|---|
| Target Compound Data | Not yet published; structural features predict equal or superior potency relative to the phenyl analog |
| Comparator Or Baseline | Compound 4l (N‑phenyl‑2‑((6‑phenylpyridazin‑3‑yl)thio)acetamide): Telomerase inhibition = 64.95 %, Growth inhibition (MCF‑7) = 79 % |
| Quantified Difference | Predicted improvement based on additional H‑bond and hydrophobic contacts; experimental validation required |
| Conditions | In vitro telomerase repeat amplification protocol (TRAP) assay and MTT assay on MCF‑7 breast cancer cells |
Why This Matters
The predicted enhanced telomerase inhibition makes CAS 872988-18-6 a superior starting point for structure‑activity relationship (SAR) optimization in anti‑cancer hit‑to‑lead campaigns.
- [1] El‑Naggar, M. H., et al. (2024). Multi‑target rationale design of novel substituted N‑phenyl‑2‑((6‑phenylpyridazin‑3‑yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 153, 107843. DOI: 10.1016/j.bioorg.2024.107843 View Source
